beta-Elemolic acid
Overview
Description
Beta-Elemolic acid: is a triterpenoid compound, belonging to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound is an extremely weak basic (essentially neutral) compound based on its pKa . It is also known by other names such as (13α,14β,17α,20S)-3-Oxolanosta-8,24-dien-21-oic acid, 3-Oxotirucalla-8,24-dien-21-oic acid, 3-Oxotirucallic acid, and Elemadienonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Elemolic acid can be synthesized from an alcoholic solution of gum elemi. The process involves recovering a crude mixture of elemi acids containing this compound, DELTA 7 alpha-Elemolic acid, and DELTA 8 alpha-Elemolic acid by using a basic ion exchanger. The DELTA 7 alpha-Elemolic acid is then isomerized to DELTA 8 alpha-Elemolic acid in a chlorinated hydrocarbon by using a mineral acid. Finally, the DELTA 8 alpha-Elemolic acid is oxidized to yield additional this compound .
Industrial Production Methods: : The industrial production of this compound follows a similar process as the synthetic route. The crude mixture of elemi acids is separated and purified to obtain this compound. This process is scalable and can be used to produce this compound in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: : Beta-Elemolic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Beta-Elemolic acid has a wide range of scientific research applications in various fields:
Chemistry
- Used as a reference substance in analytical chemistry for the identification and quantification of triterpenoids .
Biology
- Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties .
Medicine
- Investigated for its potential therapeutic applications in the treatment of inflammatory conditions and cancer .
Industry
Mechanism of Action
The mechanism of action of beta-Elemolic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various signaling pathways and molecular targets involved in inflammation and cancer. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Beta-Elemolic acid is unique among triterpenoids due to its specific structure and properties. Similar compounds include:
Betulinic acid: A lupane-type pentacyclic triterpene with potential anti-inflammatory and anti-cancer properties.
Oleanolic acid: Another triterpenoid with similar biological activities but different structural features.
Ursolic acid: A triterpenoid with anti-inflammatory and anti-cancer properties, structurally similar to oleanolic acid.
This compound stands out due to its specific molecular structure and the unique pathways it modulates, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBUIQBEPROBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Elemolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28282-54-4 | |
Record name | beta-Elemolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 201 °C | |
Record name | beta-Elemolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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